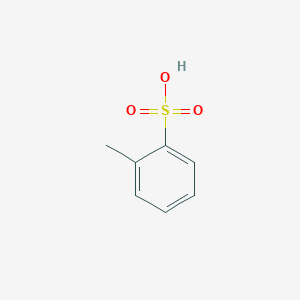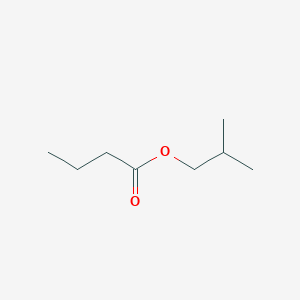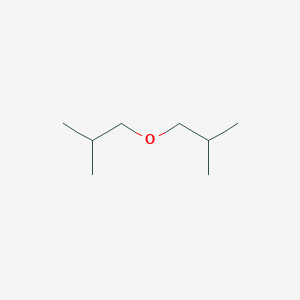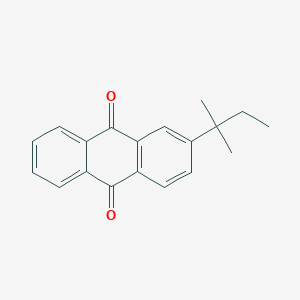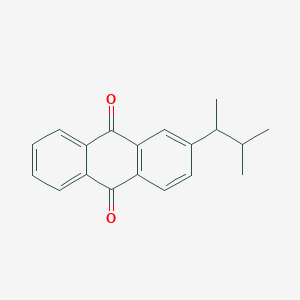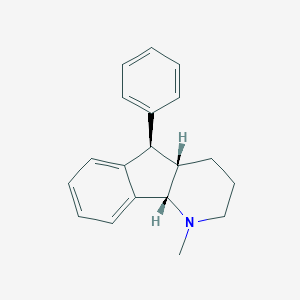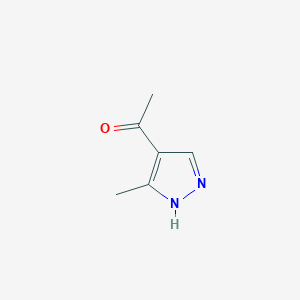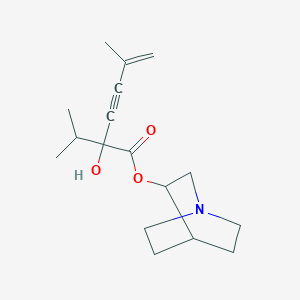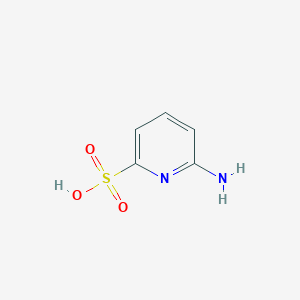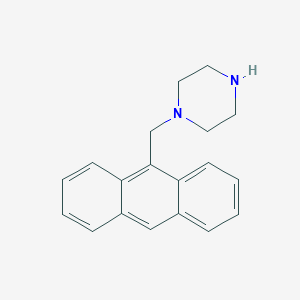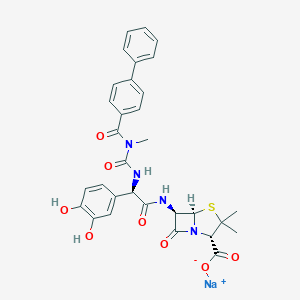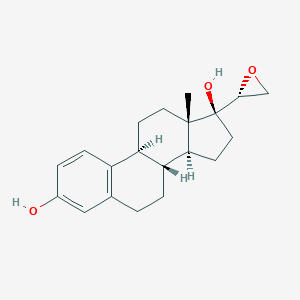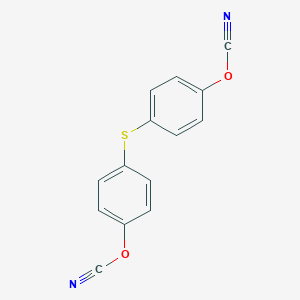![molecular formula C9H17NO B008486 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol CAS No. 109438-48-4](/img/structure/B8486.png)
1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol, also known as muscimol, is a psychoactive compound found in the mushroom Amanita muscaria. It has been used for centuries in traditional medicine and shamanic rituals. Muscimol has gained attention in recent years due to its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
Muscimol acts as a selective agonist of the GABA-A receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA, leading to increased neuronal inhibition and decreased excitability. This results in the sedative and anxiolytic effects of 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol.
Effets Biochimiques Et Physiologiques
Muscimol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. Muscimol also increases the release of dopamine, a neurotransmitter involved in reward and motivation. Additionally, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has been shown to decrease glutamate levels, which is the major excitatory neurotransmitter in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Muscimol has several advantages for laboratory experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the role of GABA in the central nervous system. However, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has a short half-life and can be rapidly metabolized, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol. One area of interest is its potential in treating neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has been investigated for its potential in treating addiction and substance abuse disorders. Further research is needed to fully understand the therapeutic potential of 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol and its mechanisms of action.
Méthodes De Synthèse
Muscimol can be synthesized from ibotenic acid, which is found in Amanita muscaria. The process involves decarboxylation of ibotenic acid in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol.
Applications De Recherche Scientifique
Muscimol has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative effects. Muscimol has also been investigated for its potential in treating Parkinson's disease, schizophrenia, and anxiety disorders.
Propriétés
Numéro CAS |
109438-48-4 |
|---|---|
Nom du produit |
1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol |
InChI |
InChI=1S/C9H17NO/c1-6-5-7-3-4-8(11)9(7)10(6)2/h6-9,11H,3-5H2,1-2H3 |
Clé InChI |
ZSBAGZBNKFKKQB-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC(C2N1C)O |
SMILES canonique |
CC1CC2CCC(C2N1C)O |
Synonymes |
Cyclopenta[b]pyrrol-6-ol, octahydro-1,2-dimethyl- (6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



